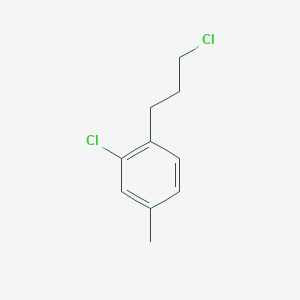
2-Chloro-1-(3-chloropropyl)-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(3-chloropropyl)-4-methylbenzene is an organic compound that belongs to the class of chlorinated aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with a chlorine atom at the second position, a 3-chloropropyl group at the first position, and a methyl group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-chloropropyl)-4-methylbenzene can be achieved through several methods. One common approach involves the alkylation of 2-chloro-4-methylbenzene with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane. The reaction mechanism involves the formation of a carbocation intermediate, which then undergoes electrophilic aromatic substitution to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production rate and purity of the compound. Industrial methods may also incorporate purification steps such as distillation and recrystallization to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(3-chloropropyl)-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and sodium methoxide.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Products such as 2-hydroxy-1-(3-hydroxypropyl)-4-methylbenzene can be formed.
Oxidation Reactions: The major product is 2-chloro-1-(3-chloropropyl)-4-methylbenzoic acid.
Reduction Reactions: The major product is 2-chloro-1-(3-propyl)-4-methylbenzene.
Aplicaciones Científicas De Investigación
2-Chloro-1-(3-chloropropyl)-4-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: It may be used in studies investigating the effects of chlorinated aromatic compounds on biological systems, including their potential toxicity and environmental impact.
Industrial Chemistry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(3-chloropropyl)-4-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, potentially altering the function and structure of the target molecules. The exact pathways and molecular targets involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
2-Chloro-1-(3-chloropropyl)-4-methylbenzene can be compared with other similar compounds, such as:
2-Chloro-1-(3-chloropropyl)benzene: Lacks the methyl group at the fourth position, which may affect its reactivity and applications.
4-Chloro-1-(3-chloropropyl)-2-methylbenzene: The positions of the chlorine and methyl groups are reversed, potentially leading to different chemical properties and reactivity.
2-Chloro-1-(3-chloropropyl)-4-ethylbenzene: The methyl group is replaced by an ethyl group, which can influence the compound’s steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C10H12Cl2 |
|---|---|
Peso molecular |
203.10 g/mol |
Nombre IUPAC |
2-chloro-1-(3-chloropropyl)-4-methylbenzene |
InChI |
InChI=1S/C10H12Cl2/c1-8-4-5-9(3-2-6-11)10(12)7-8/h4-5,7H,2-3,6H2,1H3 |
Clave InChI |
GEYDHHMZXRYQNP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)CCCCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


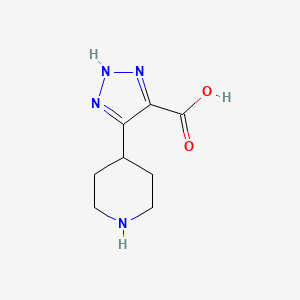

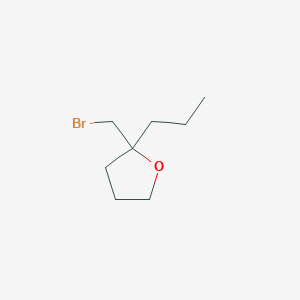
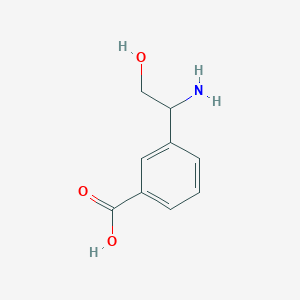
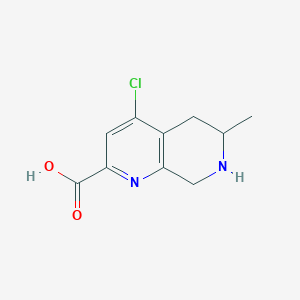


![3-[1-(4-Fluoro-2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13194772.png)
![3-Oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13194775.png)
![3-([1-(Chloromethyl)cyclopropyl]methyl)furan](/img/structure/B13194786.png)
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2,2-dimethylpropan-1-one](/img/structure/B13194793.png)



